Zocainone

Description

BenchChem offers high-quality Zocainone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zocainone including the price, delivery time, and more detailed information at info@benchchem.com.

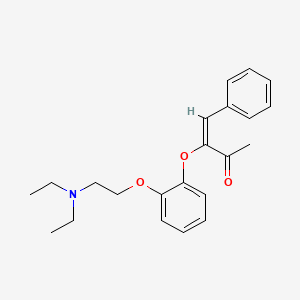

Structure

3D Structure

Properties

CAS No. |

68876-74-4 |

|---|---|

Molecular Formula |

C22H27NO3 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

(E)-3-[2-[2-(diethylamino)ethoxy]phenoxy]-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C22H27NO3/c1-4-23(5-2)15-16-25-20-13-9-10-14-21(20)26-22(18(3)24)17-19-11-7-6-8-12-19/h6-14,17H,4-5,15-16H2,1-3H3/b22-17+ |

InChI Key |

RQLBJLHRLMDUGQ-OQKWZONESA-N |

Isomeric SMILES |

CCN(CC)CCOC1=CC=CC=C1O/C(=C/C2=CC=CC=C2)/C(=O)C |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Zocainone: A Technical Overview of a Putative Class I Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zocainone is a small molecule drug candidate identified as a potential Class I antiarrhythmic agent.[1] Its chemical structure suggests a mechanism of action centered on the blockade of voltage-gated sodium channels in cardiomyocytes, a hallmark of this therapeutic class. This technical guide provides a comprehensive overview of Zocainone, including its chemical properties and a detailed exploration of its presumed mechanism of action. Due to the limited availability of specific experimental data for Zocainone in publicly accessible literature, this document leverages established knowledge of closely related Class I antiarrhythmics, such as lidocaine and procainamide, to infer its pharmacological profile and propose relevant experimental protocols.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, represent a significant challenge in cardiovascular medicine. Class I antiarrhythmic drugs are a cornerstone of pharmacological management, acting by modulating the cardiac action potential through the blockade of sodium channels. Zocainone has been classified as a Class I antiarrhythmic based on its chemical structure, which shares key pharmacophoric features with established drugs like procainamide and lidocaine.[1] This guide aims to provide a detailed technical resource on Zocainone for researchers and drug development professionals.

Chemical Structure and Properties

Zocainone is a small molecule with the chemical formula C₂₂H₂₇NO₃.[1] A summary of its key chemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (E)-3-[2-[2-(diethylamino)ethoxy]phenoxy]-4-phenylbut-3-en-2-one | PubChem |

| Molecular Formula | C₂₂H₂₇NO₃ | DrugBank Online[1] |

| Molecular Weight | 353.46 g/mol | DrugBank Online[1] |

| Monoisotopic Mass | 353.199093733 Da | DrugBank Online[1] |

| Canonical SMILES | CCN(CC)CCOC1=CC=CC=C1OC(=C(C)C=O)C2=CC=CC=C2 | PubChem |

| Physical Description | Not available in public sources | - |

| Solubility | Not available in public sources | - |

Table 1: Chemical Properties of Zocainone

The chemical structure of Zocainone features a diethylaminoethoxy-phenoxy moiety linked to a phenylbutenone core. This combination of an aromatic system, a linker, and an amine group is characteristic of many local anesthetics and Class I antiarrhythmics, which are known to interact with sodium channels.

Presumed Mechanism of Action: Sodium Channel Blockade

As a Class I antiarrhythmic, Zocainone is presumed to exert its therapeutic effect by blocking the fast voltage-gated sodium channels (Nav1.5) in the heart. This action reduces the maximum rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity and increasing the effective refractory period of myocardial tissue.

The proposed signaling pathway for Zocainone's action is illustrated in the following diagram:

Hypothetical Experimental Protocols

While specific experimental data for Zocainone is not publicly available, the following protocols, based on standard methods for characterizing Class I antiarrhythmics, can be proposed for its evaluation.

Synthesis of Zocainone

A plausible synthetic route for Zocainone, based on its chemical structure, would likely involve a multi-step process. A generalized workflow is presented below:

Methodology:

-

Condensation Reaction: A key step would likely be a condensation reaction, such as a Claisen-Schmidt condensation or a related variant, to form the enone system. This would involve reacting a substituted acetophenone with a substituted benzaldehyde in the presence of a base or acid catalyst.

-

Ether Synthesis: The diethylaminoethoxy side chain could be introduced via a Williamson ether synthesis, reacting the appropriate phenoxide with 2-chloro-N,N-diethylethanamine.

-

Purification: Each step would be followed by appropriate purification techniques, such as column chromatography, to isolate the desired intermediate or final product.

-

Characterization: The final product's identity and purity would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Electrophysiological Evaluation

To characterize the sodium channel blocking activity of Zocainone, patch-clamp electrophysiology would be the method of choice.

Experimental Workflow:

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel alpha subunit (Nav1.5) would be cultured.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings would be performed to measure sodium currents.

-

Drug Application: Zocainone would be applied at various concentrations to determine its effect on the sodium current.

-

Data Analysis: The concentration-response curve would be fitted to a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the channels are blocked). The kinetics of block (onset and offset rates) and its voltage- and use-dependency would also be characterized.

Potential Therapeutic Applications and Future Directions

Given its classification as a Class I antiarrhythmic, Zocainone could potentially be developed for the treatment of various cardiac arrhythmias, such as ventricular tachycardia and the prevention of ventricular fibrillation. However, a comprehensive preclinical and clinical development program would be necessary to establish its efficacy and safety profile.

Future research should focus on:

-

Detailed Synthesis and Characterization: Elucidating an efficient and scalable synthesis route and fully characterizing the physicochemical properties of Zocainone.

-

In-depth Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to determine its potency, selectivity, and mechanism of action on cardiac ion channels.

-

Pharmacokinetics and Toxicology: Evaluating its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

-

Efficacy in Animal Models: Assessing its antiarrhythmic efficacy in relevant animal models of cardiac arrhythmia.

Conclusion

Zocainone is a promising, yet under-characterized, small molecule with the potential to act as a Class I antiarrhythmic agent. Its chemical structure strongly suggests a mechanism of action involving the blockade of cardiac sodium channels. While specific experimental data is currently lacking in the public domain, this technical guide provides a framework for its further investigation and development. The proposed experimental protocols offer a roadmap for researchers to elucidate the pharmacological profile of Zocainone and assess its therapeutic potential. Further research is warranted to fully understand the properties of this compound and its potential role in the management of cardiac arrhythmias.

References

Zocainone: An Obscure Antiarrhythmic Agent with Limited Publicly Available Data

Zocainone is identified in chemical databases as an experimental Class I antiarrhythmic agent, structurally related to procainamide and lidocaine. Its systematic IUPAC name is (E)-3-[2-[2-(diethylamino)ethoxy]phenoxy]-4-phenylbut-3-en-2-one, with a chemical formula of C22H27NO3 and a registered CAS number of 68876-74-4.[1][2] Despite its classification and the availability of its basic chemical identifiers, a thorough investigation of publicly accessible scientific literature, patent databases, and clinical trial registries reveals a significant lack of detailed information regarding its discovery, synthesis, and biological activity.

This scarcity of data prevents the compilation of a comprehensive technical guide as requested. Key information that remains elusive includes:

-

Discovery and Development: The individuals, research institutions, or pharmaceutical companies responsible for the initial discovery and subsequent development of Zocainone are not documented in available resources. The historical context and the scientific rationale that led to its creation are unknown.

-

Synthesis Pathway: No specific, validated synthesis pathway for Zocainone has been published. While its structural similarity to procainamide and lidocaine might suggest potential synthetic routes based on established organic chemistry principles for these classes of compounds, any such pathway would be purely speculative without experimental verification.

-

Quantitative Data and Experimental Protocols: There is no publicly available data on the biological efficacy of Zocainone. This includes crucial quantitative metrics such as IC50 values, binding affinities to its molecular target (presumably sodium channels, given its Class I designation), pharmacokinetic profiles, or results from preclinical or clinical studies. Detailed experimental protocols for its synthesis or biological evaluation are also absent from the public domain.

-

Signaling Pathways and Mechanism of Action: Beyond its general classification as a Class I antiarrhythmic, which implies a mechanism involving the blockade of sodium channels in cardiomyocytes, no specific details on its interaction with these channels or any downstream signaling effects have been described.

Due to the absence of this critical information, it is not possible to construct the requested in-depth technical guide, including data tables and diagrams of experimental workflows or signaling pathways. The available information is limited to the compound's basic chemical identity.

References

Pharmacological Profile of Zocainone: A Technical Guide

Disclaimer: Zocainone is an experimental Class I antiarrhythmic agent. Publicly available, specific pharmacological data for Zocainone is limited. This technical guide has been constructed based on the known pharmacological profiles of its parent compounds, procainamide and lidocaine, both well-characterized Class I antiarrhythmic drugs. The information presented herein is intended to provide a representative profile for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it is a projection based on related compounds.

Introduction

Zocainone is classified as a Class I antiarrhythmic drug, indicating that its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[1] As a derivative of procainamide (a Class Ia agent) and lidocaine (a Class Ib agent), Zocainone is anticipated to exhibit a pharmacological profile that incorporates characteristics of both subgroups. This guide provides an in-depth overview of the predicted molecular mechanism, pharmacodynamics, and pharmacokinetics of Zocainone, based on the established properties of its parent compounds.

Mechanism of Action

Zocainone is presumed to exert its antiarrhythmic effects by binding to and blocking the fast sodium channels (Nav1.5) in the myocardial cell membrane.[2][3] This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and the speed of impulse conduction.[2][4]

The blockade of sodium channels by Class I antiarrhythmics is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel.[5][6] It is hypothesized that Zocainone, like its parent compounds, preferentially binds to the open and inactivated states of the sodium channel.[5][6] This "use-dependent" blockade is more pronounced in tissues that are frequently depolarizing, such as in tachyarrhythmias, making it a targeted therapeutic approach.[7]

Signaling Pathway

The primary signaling pathway affected by Zocainone is the propagation of the cardiac action potential. By blocking sodium channels, Zocainone directly modulates the electrical activity of cardiomyocytes.

Pharmacodynamics

The pharmacodynamic effects of Zocainone are expected to reflect a combination of Class Ia and Ib antiarrhythmic properties. These effects are primarily observed on the electrocardiogram (ECG) and the cardiac action potential.

Electrophysiological Effects

Based on the profiles of procainamide and lidocaine, Zocainone is predicted to:

-

Decrease the maximum upstroke velocity (Vmax) of the action potential (Phase 0). [1]

-

Prolong the action potential duration (APD). [4]

-

Increase the effective refractory period (ERP). [8]

These changes collectively contribute to the suppression of ectopic pacemakers and the interruption of re-entrant circuits, which are common mechanisms of cardiac arrhythmias.[7][10]

Quantitative Electrophysiological Data (Projected)

The following table summarizes the anticipated quantitative effects of Zocainone on key electrophysiological parameters, based on data from procainamide and lidocaine studies.

| Parameter | Predicted Effect of Zocainone | Reference Compound Data |

| Vmax (Phase 0) | Decrease | Procainamide: Dose-dependent decrease[1] |

| Action Potential Duration (APD) | Prolongation | Procainamide: Prolongs APD[4] Lidocaine: Shortens APD in some tissues[11][12] |

| Effective Refractory Period (ERP) | Prolongation | Procainamide: Prolongs ERP[8] Lidocaine: Prolongs ERP relative to APD[7][12] |

| QRS Duration (ECG) | Widening | Procainamide: Widens QRS[2] |

| QT Interval (ECG) | Prolongation | Procainamide: Prolongs QT interval[8] |

Pharmacokinetics

The pharmacokinetic profile of Zocainone is likely to be influenced by its chemical structure, which is derived from both procainamide and lidocaine.

Absorption, Distribution, Metabolism, and Excretion (ADME) - Projected

| Pharmacokinetic Parameter | Predicted Profile for Zocainone | Reference Compound Data |

| Bioavailability (Oral) | Moderate to High | Procainamide: ~85%[8] Lidocaine: ~35% (extensive first-pass metabolism)[13] |

| Protein Binding | Moderate | Procainamide: 15-20%[8] Lidocaine: 60-80%[14] |

| Volume of Distribution (Vd) | Large | Procainamide: ~2 L/kg[15] Lidocaine: 1.1-2.1 L/kg[13] |

| Metabolism | Hepatic (likely via CYP450 enzymes) | Procainamide: Acetylation (CYP2D6-mediated)[8] Lidocaine: N-dealkylation (CYP3A4-mediated)[13][16] |

| Elimination Half-life | Intermediate | Procainamide: 2.5-4.5 hours[8] Lidocaine: 1.5-2 hours[14] |

| Excretion | Renal (metabolites and unchanged drug) | Procainamide: ~50% unchanged in urine[15] Lidocaine: >90% as metabolites in urine |

Experimental Protocols

Detailed experimental protocols for Zocainone are not publicly available. However, based on standard methodologies for characterizing Class I antiarrhythmics, the following protocols would be appropriate for investigating its pharmacological profile.

In Vitro Electrophysiology: Patch-Clamp Technique

Objective: To determine the effects of Zocainone on specific ion channels (e.g., Nav1.5, hERG) in isolated cardiomyocytes or cell lines expressing these channels.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) or use a stable cell line (e.g., HEK293) expressing the human Nav1.5 channel.

-

Patch-Clamp Recording: Utilize the whole-cell patch-clamp technique to record ionic currents.

-

Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure sodium currents (INa) and potassium currents (e.g., IKr).

-

Drug Application: Perfuse the cells with increasing concentrations of Zocainone to determine a dose-response relationship for channel blockade.

-

Data Analysis: Analyze the effects of Zocainone on current amplitude, channel kinetics (activation, inactivation, recovery from inactivation), and voltage-dependence of channel gating.

Ex Vivo Cardiac Action Potential Recording

Objective: To assess the effects of Zocainone on the cardiac action potential in intact myocardial tissue.

Methodology:

-

Tissue Preparation: Dissect a suitable cardiac tissue, such as a guinea pig papillary muscle or a rabbit Purkinje fiber.

-

Tissue Bath: Mount the tissue in an organ bath continuously perfused with oxygenated Tyrode's solution at a physiological temperature.

-

Microelectrode Impalement: Impale a cell within the tissue with a sharp glass microelectrode to record the transmembrane action potential.

-

Stimulation: Pace the tissue at a constant frequency using an external stimulating electrode.

-

Drug Perfusion: Introduce Zocainone into the perfusate at various concentrations.

-

Data Acquisition and Analysis: Record and analyze changes in action potential parameters, including Vmax, APD at 50% and 90% repolarization (APD50, APD90), and resting membrane potential.

Clinical Trial Landscape (Inferred)

Specific clinical trial data for Zocainone is not available. However, based on the clinical applications of procainamide and lidocaine, clinical trials for Zocainone would likely investigate its efficacy and safety in the treatment of:

-

Ventricular arrhythmias: Including ventricular tachycardia and prevention of ventricular fibrillation.[17][18]

-

Supraventricular arrhythmias: Such as atrial fibrillation.[17]

A typical clinical trial design would be a randomized, double-blind, placebo-controlled or active-comparator (e.g., amiodarone, lidocaine) study in patients with documented arrhythmias.[19][20] Key endpoints would include arrhythmia termination, recurrence rates, and adverse events.

Conclusion

Zocainone, as a derivative of procainamide and lidocaine, holds the potential to be a valuable addition to the armamentarium of antiarrhythmic drugs. Its pharmacological profile is anticipated to combine the Class Ia and Ib properties of its parent compounds, offering a unique electrophysiological signature. Further preclinical and clinical studies are necessary to fully elucidate the specific pharmacological characteristics and therapeutic utility of Zocainone. This guide provides a foundational, albeit projected, understanding for the scientific community to build upon as more data becomes available.

References

- 1. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]

- 5. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Procainamide - Wikipedia [en.wikipedia.org]

- 9. propals.io [propals.io]

- 10. nursingcenter.com [nursingcenter.com]

- 11. Lidocaine's negative inotropic and antiarrhythmic actions. Dependence on shortening of action potential duration and reduction of intracellular sodium activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lidocaine - Wikipedia [en.wikipedia.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Clinical pharmacokinetics of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Efficacy and safety of procainamide in preventing arrhythmias after coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lidocaine prophylaxis for fatal ventricular arrhythmias after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Safety and Efficacy of Intravenous Procainamide and Amiodarone in the Acute Treatment of Wide QRS Complex Monomorphic Tachycardias - American College of Cardiology [acc.org]

- 20. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PubMed [pubmed.ncbi.nlm.nih.gov]

Zocainone: An In-depth Technical Guide on an Experimental Antiarrhythmic Agent

Disclaimer: Publicly available information, specific quantitative data, and detailed molecular interaction studies for Zocainone are limited. Zocainone is identified as an experimental Class I antiarrhythmic agent, related to procainamide and lidocaine derivatives[1]. Given this classification, this guide will use the well-characterized Class Ib antiarrhythmic, Lidocaine , as a proxy to detail the expected molecular targets, mechanisms of action, and relevant experimental methodologies.

Introduction to Zocainone and Class I Antiarrhythmics

Zocainone is a small molecule drug classified as a Class I antiarrhythmic agent based on the "-cain-" stem in its name, which indicates it is a derivative of local anesthetics like procainamide and lidocaine[1]. According to the Vaughan Williams classification, Class I antiarrhythmics function primarily by blocking voltage-gated sodium channels[2][3]. These drugs are subdivided based on their kinetics of interaction with the sodium channel:

-

Class Ia: Intermediate dissociation (e.g., Procainamide, Quinidine)

-

Class Ib: Fast dissociation (e.g., Lidocaine, Mexiletine)[4]

-

Class Ic: Slow dissociation (e.g., Flecainide, Propafenone)[4]

As a lidocaine derivative, Zocainone is expected to exhibit Class Ib properties, characterized by rapid binding to and dissociation from sodium channels, making it particularly effective in tissues that are frequently depolarizing, such as in tachyarrhythmias or ischemic conditions[3][5].

Primary Molecular Target: Voltage-Gated Sodium Channels (Nav)

The principal target for Zocainone, like other Class I agents, is the voltage-gated sodium channel[2][3]. In cardiac myocytes, the Nav1.5 isoform is responsible for the rapid depolarization (Phase 0) of the action potential[6]. By blocking these channels, Zocainone would slow the maximum rate of depolarization, reduce conduction velocity, and suppress ectopic pacemaker activity[2][7].

State-Dependent Binding

A crucial feature of Class Ib agents is their state-dependent affinity for the sodium channel. They bind most potently to channels in the inactivated state and, to a lesser extent, the open state, with very low affinity for the resting (closed) state[5][8]. This is because:

-

Ischemic or rapidly firing cells spend more time in depolarized states, leading to a higher proportion of inactivated channels[5].

-

The binding site, located in the inner pore of the channel on the S6 transmembrane segment of domain IV, becomes more accessible when the channel is open or inactivated[5][8][9].

This "use-dependent" or "state-dependent" block allows the drug to selectively target pathological, over-active cardiac tissue while having minimal effect on healthy tissue operating at a normal heart rate[4][8].

Quantitative Pharmacological Data

The following table summarizes representative quantitative data for Lidocaine, which serves as a proxy for the expected activity of Zocainone. The potency of these drugs is highly dependent on the experimental conditions, particularly the holding potential of the cell membrane, which influences the proportion of channels in the inactivated state[6].

| Parameter | Drug | Channel | Value | Conditions / Notes | Source |

| IC50 | Lidocaine | Nav1.5 | ~17-20 µM | Holding potential: -80 mV | [10] |

| IC50 | Lidocaine | Nav1.5 | >30x lower than at -120 mV | Holding potential: -80 mV vs -120 mV. Demonstrates state-dependence. | [6] |

| EC50 | Lidocaine | Nav1.5 | 5-20 µM | High-affinity block associated with alteration of gating charge. | [11] |

| Kinetics | Lidocaine | Nav1.5 | Fast | Characterized by rapid dissociation from the channel. | [4][5] |

Molecular Interactions and Signaling Pathway

Zocainone, as a lipophilic and weakly basic molecule, is expected to access its binding site from the intracellular side of the cell membrane[5]. It passes through the lipid bilayer in its neutral form, becomes ionized in the cytoplasm, and enters the open channel pore to bind to a hydrophobic pocket[5][12]. The key interaction site involves a critical phenylalanine residue (Phe1759 in Nav1.5) in the DIVS6 segment[8][9].

By binding to this site, the drug stabilizes the inactivated state of the channel, preventing it from returning to the resting state and thereby blocking subsequent action potentials. This leads to a reduction in cell excitability.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 3. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. youtube.com [youtube.com]

- 6. Making sure you're not a bot! [nanion.de]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 10. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the In Vitro Characterization of Zocainone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zocainone is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action involves the blockade of voltage-gated sodium channels (NaV).[1] As a derivative of procainamide and lidocaine, its pharmacological activity is expected to modulate cardiac myocyte and neuronal excitability by inhibiting the initiation and propagation of action potentials.[2][3] The in vitro characterization of such a compound is critical to determine its potency, selectivity, and potential off-target liabilities, particularly concerning cardiac safety.

This guide details the core in vitro assays required for a thorough characterization, including electrophysiological studies on key cardiac ion channels and radioligand binding assays to determine target affinity.

Core Pharmacological Profile: Data Summary

The following tables summarize the expected quantitative data from a comprehensive in vitro characterization of a Zocainone-like compound.

Table 1: Electrophysiological Potency on Key Cardiac Ion Channels

| Ion Channel | Assay Type | Cell Line | Parameter | Value (µM) |

|---|---|---|---|---|

| hNaV1.5 | Whole-Cell Patch Clamp | HEK293 | IC50 (Tonic Block) | Value ± SEM |

| IC50 (Use-Dependent, 10 Hz) | Value ± SEM | |||

| hCaV1.2 | Whole-Cell Patch Clamp | HEK293 | IC50 | Value ± SEM |

| hERG (Kv11.1) | Whole-Cell Patch Clamp | HEK293 | IC50 | Value ± SEM |

Table 2: Radioligand Binding Affinity

| Target | Radioligand | Membrane Preparation | Parameter | Value |

|---|---|---|---|---|

| Site 2 Sodium Channel | [³H]-Batrachotoxin | Rat brain cortex | Ki | Value ± SEM (nM) |

| Bmax | Value ± SEM (fmol/mg) |

| | | | Kd | Value ± SEM (nM) |

Signaling and Mechanistic Pathways

Zocainone's primary mechanism is the state-dependent blockade of voltage-gated sodium channels. It preferentially binds to the open or inactivated states of the channel, which are more prevalent in rapidly firing or depolarized tissues, such as in an arrhythmic heart.[4] This use-dependent characteristic is a hallmark of many Class I antiarrhythmics.[5]

Experimental Protocols

Protocol: Whole-Cell Patch Clamp Electrophysiology for NaV1.5

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Zocainone on the human NaV1.5 channel, assessing both tonic and use-dependent block.

1. Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably expressing the hNaV1.5 channel are cultured in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

-

Cells are maintained at 37°C in a 5% CO2 incubator and passaged every 3-4 days. For recording, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

-

Internal Solution (pipette): (in mM) 135 CsF, 10 NaCl, 5 EGTA, 10 HEPES. Adjusted to pH 7.2 with CsOH.

-

External Solution (bath): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

-

Test Compound: Zocainone is dissolved in DMSO to create a 10 mM stock solution, then serially diluted in the external solution to final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). The final DMSO concentration should not exceed 0.3%.

3. Electrophysiological Recording:

-

Recordings are performed at near-physiological temperature (35-37°C).[6]

-

Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with internal solution.

-

A gigaohm seal (>1 GΩ) is formed between the pipette and the cell membrane.[6] The membrane is then ruptured to achieve the whole-cell configuration.

-

Series resistance is compensated by at least 80% to minimize voltage-clamp errors.

4. Voltage Protocols:

-

Tonic Block: From a holding potential of -120 mV, a 20 ms depolarizing step to -20 mV is applied every 15 seconds to elicit peak sodium current. This low frequency minimizes use-dependent effects.

-

Use-Dependent Block: From a holding potential of -120 mV, a train of 20 pulses to -20 mV (20 ms duration) is applied at a frequency of 10 Hz. The peak current of the first pulse is compared to the last to assess use-dependent inhibition.

5. Data Analysis:

-

The steady-state current inhibition at each Zocainone concentration is calculated relative to the baseline current in the vehicle control.

-

The concentration-response data are fitted to the Hill equation to determine the IC50 value.

Protocol: Radioligand Binding Assay for Sodium Channel Affinity

This protocol determines the binding affinity (Ki) of Zocainone for the sodium channel using a competitive binding assay.

1. Membrane Preparation:

-

Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The pellet is resuspended in fresh buffer and centrifuged again.

-

The final pellet is resuspended in buffer, and the protein concentration is determined using a BCA or Bradford assay. The membrane preparation is stored at -80°C.

2. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

50 µL of membrane preparation (e.g., 100-200 µg protein).

-

50 µL of radioligand (e.g., [³H]-Batrachotoxin at a final concentration equal to its Kd).

-

50 µL of Zocainone at various concentrations (e.g., 10-fold serial dilutions from 100 µM to 1 pM) or buffer for total binding.

-

For non-specific binding (NSB), a high concentration of a known ligand (e.g., 10 µM veratridine) is used instead of Zocainone.

-

-

The plate is incubated for 60 minutes at room temperature.[7]

3. Separation and Counting:

-

The incubation is terminated by rapid filtration through a GF/B filter plate using a cell harvester.

-

The filters are washed three times with ice-cold buffer to remove unbound radioligand.

-

The filter plate is dried, and a scintillation cocktail is added to each well.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data (percent specific binding vs. log concentration of Zocainone) are plotted to generate a competition curve.

-

The IC50 (concentration of Zocainone that inhibits 50% of specific radioligand binding) is determined by nonlinear regression.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

Protocol: hERG (Kv11.1) Safety Screening via Patch Clamp

This protocol is essential for assessing the potential cardiac proarrhythmic risk of Zocainone.

1. Cell Culture and Solutions:

-

As per Protocol 4.1, but using HEK293 cells stably expressing the hERG channel.

-

Internal Solution (pipette): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjusted to pH 7.2 with KOH.

-

External Solution (bath): As per Protocol 4.1.

2. Electrophysiological Recording:

-

Performed at near-physiological temperature (35-37°C).[6]

-

Whole-cell patch clamp configuration is established as described previously.

3. Voltage Protocol:

-

A specific pulse protocol designed to elicit hERG tail current is used.[6]

-

From a holding potential of -80 mV, the cell is depolarized to +20 mV for 2 seconds to activate and then inactivate the channels.

-

The potential is then repolarized to -50 mV for 2 seconds, during which a resurgent "tail" current is recorded as channels recover from inactivation and deactivate.

-

This protocol is repeated every 15 seconds. The amplitude of the peak tail current is the primary measurement.

4. Data Analysis:

-

The steady-state inhibition of the hERG tail current is measured at multiple Zocainone concentrations.

-

The concentration-response curve is fitted to determine the IC50 value, which is a key indicator of cardiac liability.

Logical Relationships in Drug-Channel Interaction

The inhibitory effect of Zocainone is dependent on the conformational state of the sodium channel. This state-dependent binding is crucial for its therapeutic action and is a key focus of in vitro characterization.

References

- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Molecular determinants of high-affinity drug binding to HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. chem.uwec.edu [chem.uwec.edu]

- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

Unveiling Zocainone: A Technical Primer on its Presumed Early-Stage Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zocainone is identified as a small molecule and a Class I antiarrhythmic agent, belonging to the lineage of procainamide and lidocaine derivatives[1]. While specific early-stage research on Zocainone is not publicly available, its classification and chemical heritage provide a strong basis for predicting its mechanism of action and electrophysiological effects. This technical guide synthesizes the expected pharmacological profile of Zocainone, drawing from the established characteristics of Class I antiarrhythmic drugs and its parent compounds. The primary mechanism of action for this class of drugs is the blockade of voltage-gated sodium channels in cardiomyocytes[2][3]. This guide presents a putative overview of Zocainone's effects, detailed experimental protocols for characterization, and visual representations of its presumed signaling pathways and experimental workflows.

Putative Mechanism of Action

As a Class I antiarrhythmic, Zocainone is presumed to exert its effects by blocking the fast voltage-gated sodium channels (NaV1.5) in the heart muscle[4][5][6][7]. This action reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to several key electrophysiological consequences:

-

Decreased Rate of Depolarization: By inhibiting the sodium current, Zocainone is expected to slow the rate of depolarization of the cardiac action potential[5][8].

-

Reduced Conduction Velocity: The slowed depolarization translates to a decreased conduction velocity of the electrical impulse through the cardiac tissue[5][9][10].

-

Increased Threshold for Excitability: Zocainone likely raises the threshold for excitation in cardiomyocytes, making them less prone to firing[9].

The specific subclass of Class I to which Zocainone belongs (Ia, Ib, or Ic) would determine its precise effects on the action potential duration and its kinetics of sodium channel binding. Given its derivation from both procainamide (Class Ia) and lidocaine (Class Ib), Zocainone may exhibit intermediate or mixed properties.

Presumed Electrophysiological Effects

The following table summarizes the anticipated electrophysiological effects of Zocainone, based on the known properties of Class I antiarrhythmic agents.

| Parameter | Predicted Effect of Zocainone | Rationale (Based on Class I Action) |

| Phase 0 Depolarization Rate (Vmax) | Decreased | Blockade of fast sodium channels reduces the influx of sodium ions[3][5]. |

| Action Potential Duration (APD) | Potentially Prolonged or Shortened | Dependent on the subclass. Class Ia (like procainamide) prolongs APD, while Class Ib (like lidocaine) can shorten it[7][11]. |

| Effective Refractory Period (ERP) | Increased | By prolonging the inactivated state of sodium channels, the cell remains refractory for a longer period[6][9]. |

| Conduction Velocity | Decreased | Slower depolarization of individual cells leads to slower propagation of the action potential[5][10]. |

| QT Interval | Potentially Prolonged | If Zocainone has Class Ia properties, prolongation of the action potential duration would be reflected as a longer QT interval on an ECG[6][7]. |

| QRS Duration | Widened | Slower conduction through the ventricular myocardium would lead to a wider QRS complex[7][9]. |

Experimental Protocols for Characterization

To validate the presumed effects of Zocainone, a series of in vitro and in vivo experiments would be necessary.

In Vitro Electrophysiology

Objective: To determine the direct effects of Zocainone on cardiac ion channels.

Methodology: Patch-Clamp Electrophysiology

-

Cell Preparation: Isolate individual cardiomyocytes from animal models (e.g., guinea pig, rabbit) or use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Patch-Clamp Recording:

-

Utilize the whole-cell patch-clamp technique to record ionic currents.

-

Apply a series of voltage protocols to isolate and measure specific currents, particularly the fast sodium current (INa).

-

Perfuse the cells with increasing concentrations of Zocainone to determine its effect on the amplitude and kinetics of INa.

-

Investigate the voltage- and use-dependency of the sodium channel block.

-

Assess the effects on other key cardiac ion channels, such as potassium (IKr, IKs) and calcium (ICa,L) channels, to determine selectivity.

-

Ex Vivo Heart Preparations

Objective: To assess the effects of Zocainone on the electrophysiology of intact cardiac tissue.

Methodology: Langendorff-Perfused Heart

-

Heart Isolation: Excise the heart from a small mammal (e.g., rabbit, guinea pig) and mount it on a Langendorff apparatus.

-

Perfusion: Retrogradely perfuse the heart with a warmed, oxygenated physiological solution (e.g., Tyrode's solution).

-

Electrophysiological Mapping:

-

Place multiple recording electrodes on the epicardial surface of the atria and ventricles.

-

Record the cardiac electrogram to measure parameters such as conduction velocity, effective refractory period, and action potential duration.

-

Introduce Zocainone into the perfusate at various concentrations and record the changes in the electrophysiological parameters.

-

Pacing protocols can be used to induce and assess the effects of Zocainone on arrhythmias.

-

Visualizing the Putative Action of Zocainone

Signaling Pathway of Zocainone

Caption: Putative mechanism of Zocainone blocking the NaV1.5 channel.

Experimental Workflow for Zocainone Characterization

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Procainamide - Wikipedia [en.wikipedia.org]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. Medical Pharmacology: Antiarrhythmic Drug Classes [pharmacology2000.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to Zocainone Derivatives and Their Properties

A Note on Zocainone: Comprehensive information specifically detailing "zocainone" is limited in publicly available scientific literature. It is identified as a Class I antiarrhythmic agent, structurally derived from procainamide and lidocaine.[1] Consequently, this guide will focus on the well-documented pharmacology and properties of lidocaine and procainamide derivatives, the parent classes to which zocainone belongs. This approach provides a robust framework for understanding the likely characteristics of zocainone and its related compounds.

Introduction to Lidocaine and Procainamide Derivatives as Class I Antiarrhythmics

Lidocaine and procainamide are seminal Class I antiarrhythmic drugs that function by blocking voltage-gated sodium channels in cardiomyocytes.[2][3] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity and suppressing ectopic pacemaker activity.[4] Derivatives of these compounds have been extensively developed to optimize their therapeutic window, addressing issues of potency, selectivity, pharmacokinetics, and safety.[5][6]

These agents are broadly categorized within the Vaughan-Williams classification:

-

Class Ia (e.g., Procainamide): Moderate sodium channel blockade with an associated prolongation of the action potential duration.[3]

-

Class Ib (e.g., Lidocaine, Mexiletine): Weak sodium channel blockade with a shortening of the action potential duration.[7]

-

Class Ic (e.g., Flecainide): Marked sodium channel blockade with minimal effect on the action potential duration.[7]

This guide will delve into the synthesis, pharmacological properties, and experimental evaluation of key derivatives from these classes.

Pharmacological Properties of Selected Derivatives

The therapeutic utility of lidocaine and procainamide derivatives is dictated by their affinity for the sodium channel, selectivity for cardiac versus neuronal isoforms, and their pharmacokinetic profiles.

Quantitative Data on Sodium Channel Inhibition

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) on specific sodium channel subtypes, particularly the cardiac isoform NaV1.5. The following tables summarize key quantitative data for representative compounds.

| Compound | Class | NaV1.5 IC50 (µM) | Target State(s) | Reference(s) |

| Lidocaine | Ib | ~200 (tonic), ~60 (inactivated) | Open, Inactivated | [8] |

| Mexiletine | Ib | 67.2 | Inactivated | [9] |

| Flecainide | Ic | 10.7 | Open, Inactivated | [9] |

| Procainamide | Ia | Not specified in snippets | Open | [10] |

| N-Acetylprocainamide (NAPA) | III* | Less potent than procainamide | - | [11] |

| Bupivacaine | - | 32 (TTXr), 13 (TTXs) | Open, Inactivated | [8] |

| Lacosamide | - | 70-80 (at -90 to -50 mV) | Intermediate pre-open, Open | [12] |

*NAPA is the active metabolite of procainamide and exhibits primarily Class III antiarrhythmic activity (potassium channel blockade).

Pharmacokinetic Parameters

The clinical application of these drugs is heavily influenced by their absorption, distribution, metabolism, and excretion (ADME) properties.

| Compound | Bioavailability | Half-life (t½) | Volume of Distribution (Vd) | Clearance | Primary Metabolism | Reference(s) |

| Lidocaine | 35% (oral) | 1.5 - 2 h | 1.1 L/kg | 10 mL/min/kg | Hepatic (CYP3A4) | [2] |

| Procainamide | ~85% (oral) | ~3 h | ~2 L/kg | 179-660 mL/min | Hepatic (acetylation) | [2] |

| N-Acetylprocainamide (NAPA) | - | ~7.5 h | - | - | Renal excretion | [13] |

| Mexiletine | ~90% (oral) | 10-12 h | 5.5-9.5 L/kg | - | Hepatic | [2] |

Experimental Protocols

Synthesis of a Lidocaine Analogue: α-Chloro-2,6-dimethylacetanilide

This protocol outlines the first step in a common synthesis pathway for lidocaine and its derivatives.

Materials:

-

2,6-dimethylaniline

-

α-chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate trihydrate

-

Water

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Add 1.1 equivalents of α-chloroacetyl chloride to the solution.

-

Heat the solution to 40-50°C for ten minutes.

-

Upon cooling, add a solution of sodium acetate trihydrate in water.

-

Place the resulting mixture in an ice bath to induce precipitation.

-

Collect the precipitate by vacuum filtration.

-

Rinse the filter cake with copious amounts of water to remove acetic acid.

-

Allow the product, α-chloro-2,6-dimethylacetanilide, to air-dry.[5]

Whole-Cell Patch-Clamp Electrophysiology for NaV1.5 Channel Blockers

This protocol is designed to assess the inhibitory effects of compounds on the cardiac sodium channel, NaV1.5.

Cell Preparation:

-

Use a stable cell line expressing human NaV1.5 channels (e.g., HEK293 cells).

-

Culture cells to an appropriate confluency for patch-clamp experiments.

Solutions:

-

Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10 HEPES; pH 7.2 (adjusted with CsOH).

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10 HEPES; pH 7.4 (adjusted with NaOH).[14]

Voltage Protocol:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents.

-

To assess state-dependent block, incorporate pre-pulses to different potentials to enrich for open or inactivated channel states before the test pulse. A common protocol involves a train of depolarizations to assess use-dependent block.[15]

-

Bath apply the test compound at various concentrations and record the resulting inhibition of the sodium current.

Data Analysis:

-

Measure the peak inward sodium current in the absence and presence of the compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.[14]

Visualizations

Signaling Pathway of a Sodium Channel Blocker

Caption: Mechanism of action for Class I antiarrhythmics on the cardiac sodium channel.

Experimental Workflow for Characterizing Novel Derivatives

Caption: A generalized workflow for the discovery and development of novel antiarrhythmic drugs.

References

- 1. Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. International mexiletine and placebo antiarrhythmic coronary trial: I. Report on arrhythmia and other findings. Impact Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov:443]

- 5. researchgate.net [researchgate.net]

- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 12. Block of human cardiac sodium channels by lacosamide: evidence for slow drug binding along the activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Zocainone: A Comprehensive Technical Guide on its Cellular Effects and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zocainone is an investigational small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2), a key regulator of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a common feature in various malignancies, contributing to therapeutic resistance. This document provides a detailed overview of the cellular effects of Zocainone, including its impact on cell viability, apoptosis induction, and the underlying signaling pathways. The experimental protocols used to derive these findings are described in detail to facilitate reproducibility and further investigation.

Cellular Effects of Zocainone Exposure

Zocainone has been demonstrated to selectively induce apoptosis in cancer cell lines overexpressing Bcl-2, while exhibiting minimal toxicity towards cells with low Bcl-2 expression. The primary cellular effects are a dose-dependent reduction in cell viability and a corresponding increase in markers of apoptosis.

Dose-Dependent Effects on Cell Viability

The cytotoxic effects of Zocainone were assessed across multiple cancer cell lines using a standard MTT assay after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) values were calculated to quantify the potency of Zocainone.

Table 1: IC50 Values of Zocainone in Various Cancer Cell Lines

| Cell Line | Cancer Type | Bcl-2 Expression | IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | High | 8.5 |

| SUDHL-4 | Diffuse Large B-cell Lymphoma | High | 12.2 |

| A549 | Non-Small Cell Lung Cancer | Moderate | 245.7 |

| MCF-7 | Breast Cancer | Low | > 10,000 |

| PNT1A | Normal Prostate Epithelium | Low | > 15,000 |

Induction of Apoptosis

To confirm that the observed decrease in cell viability was due to the induction of apoptosis, RS4;11 cells were treated with varying concentrations of Zocainone for 24 hours. Apoptosis was quantified by flow cytometry following Annexin V and Propidium Iodide (PI) staining.

Table 2: Apoptosis Induction by Zocainone in RS4;11 Cells

| Zocainone Concentration (nM) | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| 0 (Vehicle) | 3.2% | 1.5% | 4.7% |

| 1 | 8.7% | 2.1% | 10.8% |

| 10 | 25.4% | 5.8% | 31.2% |

| 100 | 58.9% | 15.3% | 74.2% |

Mechanism of Action: Signaling Pathways

Zocainone functions by directly binding to the BH3-binding groove of the Bcl-2 protein, thereby preventing its interaction with pro-apoptotic proteins such as Bim, Bid, and Bad. This releases the pro-apoptotic proteins to activate the mitochondrial pathway of apoptosis.

Caption: Zocainone inhibits Bcl-2, leading to apoptosis.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this document.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Zocainone in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentrations of Zocainone or vehicle control for 24 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry. Discriminate between live, early apoptotic, and late apoptotic/necrotic cell populations based on FITC and PI fluorescence.

Caption: Logic for cell state determination via Annexin V/PI.

Conclusion

Zocainone demonstrates potent and selective cytotoxic activity against cancer cells characterized by high levels of Bcl-2 expression. Its mechanism of action, involving the direct inhibition of Bcl-2 and subsequent activation of the intrinsic apoptotic pathway, positions it as a promising candidate for further preclinical and clinical development. The data and protocols presented herein provide a foundational resource for researchers engaged in the study of Zocainone and related Bcl-2 inhibitors.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Zocainone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zocainone is a small molecule drug identified as a Class I antiarrhythmic agent, structurally derived from procainamide and lidocaine.[1] Its primary mechanism of action is anticipated to be the blockade of sodium channels, a characteristic feature of this class of antiarrhythmics.[2][3] These application notes provide a comprehensive set of proposed experimental protocols for the in vitro characterization of Zocainone in cell culture models. The following sections detail methodologies for assessing its cytotoxicity, elucidating its mechanism of action, and investigating its impact on cellular signaling pathways.

Data Presentation

Quantitative data from the described experiments should be recorded and organized for clear comparison. The following tables are templates for data acquisition.

Table 1: Zocainone Cytotoxicity Data (Example)

| Cell Line | Zocainone Concentration (µM) | Incubation Time (hrs) | Cell Viability (%) (e.g., MTT Assay) | IC50 (µM) |

| H9c2 | 0.1 | 24 | ||

| 1 | 24 | |||

| 10 | 24 | |||

| 50 | 24 | |||

| 100 | 24 | |||

| AC16 | 0.1 | 48 | ||

| 1 | 48 | |||

| 10 | 48 | |||

| 50 | 48 | |||

| 100 | 48 |

Table 2: Electrophysiological Effects of Zocainone (Example)

| Cell Line | Zocainone Concentration (µM) | Peak Sodium Current (pA/pF) | % Inhibition of Sodium Current |

| HEK293 (Nav1.5 expressing) | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Experimental Protocols

I. Cell Culture and Maintenance

A foundational aspect of studying Zocainone in vitro involves the proper maintenance of cell lines.

Protocol 1: General Cell Culture

-

Cell Lines: Utilize relevant cell lines such as human cardiomyocyte cell lines (e.g., AC16) or cell lines stably expressing specific sodium channel subtypes (e.g., HEK293 expressing Nav1.5).

-

Culture Media: Culture cells in the recommended medium (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency.

II. Cytotoxicity Assays

Determining the cytotoxic profile of Zocainone is crucial for understanding its therapeutic window.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Zocainone in complete growth medium. Replace the existing medium with the Zocainone-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[5]

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

III. Mechanism of Action: Electrophysiology

To confirm the presumed mechanism of action of Zocainone as a sodium channel blocker, patch-clamp electrophysiology is the gold standard.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Plate cells suitable for patch-clamping (e.g., HEK293 expressing Nav1.5) on glass coverslips.

-

Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier and appropriate intracellular and extracellular solutions.

-

Sodium Current Elicitation: Hold the cells at a holding potential of -100 mV and elicit sodium currents using a depolarizing step to -10 mV.

-

Zocainone Application: Perfuse the cells with increasing concentrations of Zocainone and record the corresponding changes in the peak sodium current.

-

Data Analysis: Measure the peak inward sodium current at each concentration and calculate the percentage of inhibition.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating Zocainone.

Caption: Proposed Mechanism of Zocainone Action.

Caption: Experimental Workflow for Zocainone.

References

Application Notes and Protocols for the Electrophysiological Characterization of Zocainone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zocainone is classified as a Class I antiarrhythmic agent.[1] As a derivative of both procainamide and lidocaine, its electrophysiological profile is anticipated to combine characteristics of both Class Ia and Ib antiarrhythmics.[1] This unique profile suggests that Zocainone's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes, which is a hallmark of Class I drugs.[2] The extent of its effects on the action potential duration (APD) and its interactions with other cardiac ion channels are critical for determining its therapeutic potential and safety profile.

These application notes provide a comprehensive guide to utilizing Zocainone in electrophysiology studies. The protocols outlined below are standard methodologies for characterizing the electrophysiological properties of a novel Class I antiarrhythmic compound. The provided quantitative data is based on the known effects of its parent compounds, lidocaine and procainamide, and serves as a predictive baseline for Zocainone's expected activity.

Mechanism of Action

Zocainone is expected to exert its antiarrhythmic effects primarily by blocking the fast inward sodium current (INa) during phase 0 of the cardiac action potential.[2] This action reduces the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction in cardiac tissue. As a derivative of both a Class Ia (procainamide) and a Class Ib (lidocaine) agent, Zocainone may exhibit intermediate effects on the action potential duration. Class Ia drugs typically prolong the APD, while Class Ib drugs shorten it.[2] Therefore, the net effect of Zocainone on APD will be a key determinant of its overall electrophysiological signature.

Data Presentation: Predicted Electrophysiological Profile of Zocainone

The following tables summarize the known electrophysiological effects of lidocaine and procainamide on key cardiac ion channels and action potential parameters. This data provides a foundational dataset for predicting the activity of Zocainone.

Table 1: Predicted Inhibitory Effects of Zocainone on Cardiac Ion Channels (Based on Parent Compounds)

| Ion Channel | Parent Compound | IC50 | Reference |

| Nav1.5 (Peak Current) | Lidocaine | 2.9 µM | [3] |

| Procainamide | 554.4 µM | ||

| hERG (Kv11.1) | Lidocaine | >100 µM | |

| Procainamide | 95 µM | ||

| KCNQ1/minK (IKs) | Lidocaine | No significant effect | |

| Procainamide | >100 µM | ||

| Kir2.1 (IK1) | Lidocaine | No significant effect | |

| Procainamide | >100 µM | ||

| Cav1.2 (ICa,L) | Lidocaine | >100 µM | |

| Procainamide | >1000 µM |

Note: IC50 values can vary depending on experimental conditions (e.g., cell type, temperature, voltage protocol).

Table 2: Predicted Effects of Zocainone on Cardiac Action Potential Parameters (Based on Parent Compounds)

| Parameter | Parent Compound | Effect | Concentration Range | Reference |

| Action Potential Duration (APD90) | Lidocaine | Shortens | 1-50 µM | [4] |

| Procainamide | Prolongs | 100-1000 µM | ||

| Maximum Upstroke Velocity (Vmax) | Lidocaine | Decreases | 1-50 µM | [5] |

| Procainamide | Decreases | 100-1000 µM | ||

| Effective Refractory Period (ERP) | Lidocaine | Shortens | 1-50 µM | |

| Procainamide | Prolongs | 100-1000 µM |

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Electrophysiology for INa Characterization

This protocol details the methodology for assessing the effect of Zocainone on the voltage-gated sodium current (INa) in isolated cardiomyocytes or a stable cell line expressing Nav1.5.

1. Cell Preparation:

- Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat or guinea pig) using enzymatic digestion or use a commercially available cell line (e.g., HEK293) stably expressing the human SCN5A gene.

- Plate cells on glass coverslips and allow them to adhere.

2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

- Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

- Zocainone Stock Solution: Prepare a 10 mM stock solution in DMSO. Serially dilute in the external solution to achieve final desired concentrations.

3. Electrophysiological Recording:

- Use a patch-clamp amplifier and data acquisition system.

- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

- Establish a giga-ohm seal with a selected cell and then rupture the membrane to achieve the whole-cell configuration.

- Hold the cell at a holding potential of -120 mV to ensure the availability of sodium channels.

- Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit INa.

- Allow for a 5-second interval between pulses to allow for recovery from inactivation.

4. Data Analysis:

- Measure the peak inward current at each voltage step.

- Construct current-voltage (I-V) relationship curves before and after the application of Zocainone.

- To determine the IC50, apply increasing concentrations of Zocainone and measure the peak INa at a fixed voltage (e.g., -30 mV).

- Fit the concentration-response data to the Hill equation to calculate the IC50 value.

Protocol 2: Action Potential Duration (APD) Measurement

This protocol describes how to measure the effect of Zocainone on the action potential duration in isolated cardiomyocytes.

1. Cell Preparation:

- Isolate ventricular myocytes as described in Protocol 1.

2. Solutions:

- External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

- Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

- Zocainone Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

- Use a patch-clamp amplifier in current-clamp mode.

- Establish a whole-cell configuration as described in Protocol 1.

- Elicit action potentials by injecting a short (2-5 ms) suprathreshold depolarizing current pulse at a constant frequency (e.g., 1 Hz).

- Record stable baseline action potentials for several minutes.

- Perfuse the cell with increasing concentrations of Zocainone and record the changes in the action potential waveform.

4. Data Analysis:

- Measure the following parameters from the recorded action potentials:

- Resting Membrane Potential (RMP)

- Action Potential Amplitude (APA)

- Maximum Upstroke Velocity (Vmax or dV/dtmax)

- Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)

- Compare the parameters before and after the application of Zocainone to determine its effects.

- Generate concentration-response curves for the change in APD90.

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. Effects of lidocaine on single cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of lidocaine on reperfusion arrhythmias and electrophysiological properties in an isolated ventricular muscle model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac electrophysiologic effects of lidocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Zocainone: Application Notes and Protocols for Cardiac Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Zocainone is a Class I antiarrhythmic agent, analogous to procainamide and lidocaine, demonstrating potential for the management of cardiac arrhythmias.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of Zocainone in established preclinical cardiac arrhythmia models. The protocols are based on methodologies reported for other Class I antiarrhythmic drugs and are intended to serve as a comprehensive guide for researchers.

Mechanism of Action:

As a Class I antiarrhythmic drug, Zocainone is predicted to exert its effects primarily by blocking sodium (Na+) channels in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. The expected result is a reduction in the re-entry circuits that are often responsible for sustaining tachyarrhythmias.

Signaling Pathway of Class I Antiarrhythmic Drugs

References

Techniques for Measuring Zocainone Efficacy In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zocainone is a novel antiarrhythmic agent, classified as a Class I drug, indicating its primary mechanism of action as a blocker of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This action effectively decreases the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.[1][2] Similar to other Class I antiarrhythmics like procainamide and lidocaine, Zocainone is being investigated for its potential in managing and treating ventricular and supraventricular arrhythmias.[1]

These application notes provide detailed protocols for essential in vitro assays to characterize the electrophysiological effects and cytotoxic profile of Zocainone. The described methods are fundamental for determining the compound's efficacy, potency, and potential cardiac liabilities during preclinical development. The protocols cover the assessment of Zocainone's impact on cardiac sodium channels, its influence on the cardiac action potential, and its effect on cell viability.

Key In Vitro Efficacy Assays

The in vitro evaluation of Zocainone's efficacy primarily relies on two key electrophysiological techniques:

-

Patch-Clamp Electrophysiology: This is the gold-standard method for studying ion channel function. It allows for the direct measurement of the effect of Zocainone on the current flowing through cardiac sodium channels (Nav1.5).

-

Action Potential Duration (APD) Measurement: This assay, often performed on isolated cardiac preparations or single cardiomyocytes, assesses the overall effect of Zocainone on the shape and duration of the cardiac action potential.

In addition to efficacy, evaluating the safety profile is crucial. Therefore, a standard cytotoxicity assay is also included.

Data Presentation: Efficacy and Safety of Zocainone (Representative Data)

The following tables summarize representative quantitative data for a hypothetical Class I antiarrhythmic agent with properties similar to Zocainone, based on published values for lidocaine and procainamide.

Table 1: Inhibition of Cardiac Sodium Channel (Nav1.5) Current by Zocainone

| Compound | Holding Potential (mV) | IC50 (µM) | Hill Slope | Cell Type |

| Zocainone (Lidocaine as surrogate) | -120 | ~280 | 1.2 | HEK293 |

| -80 | ~20 | 1.1 | HEK293 | |

| Zocainone (Procainamide as surrogate) | -90 | ~100 | 1.0 | CHO |

| Flecainide (Class Ic Control) | -95 | 5.5 ± 0.8 | 1.3 | HEK293 |

| Mexiletine (Class Ib Control) | -95 | 47.0 ± 5.4 | 1.1 | HEK293 |

Data for surrogate compounds and controls are sourced from published literature.[3][4][5]

Table 2: Effect of Zocainone on Cardiac Action Potential Duration (APD) in Ventricular Myocytes

| Compound | Concentration (µM) | APD50 (% Change from Baseline) | APD90 (% Change from Baseline) | Vmax (% Decrease from Baseline) |

| Zocainone (Procainamide as surrogate) | 100 | +15% | +25% | -30% |

| 300 | +35% | +50% | -55% | |

| Zocainone (Lidocaine as surrogate) | 10 | +5% | +8% | -15% |

| 30 | +12% | +18% | -35% |

Representative data based on the known effects of Class I antiarrhythmics.[6][7]

Table 3: Cytotoxicity of Zocainone in a Cardiomyocyte Cell Line (e.g., AC16)

| Compound | Incubation Time (hours) | CC50 (µM) | Assay Type |

| Zocainone | 24 | > 100 | MTT Assay |

| 48 | 85 | MTT Assay | |

| Doxorubicin (Positive Control) | 24 | 1.5 | MTT Assay |

CC50 (50% cytotoxic concentration) values are hypothetical and should be determined experimentally.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Analysis of Zocainone's Effect on Nav1.5 Channels

Objective: To determine the half-maximal inhibitory concentration (IC50) of Zocainone on human cardiac sodium channels (Nav1.5) expressed in a stable cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing human Nav1.5

-

Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH)

-

Zocainone stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette pulling

Methodology:

-

Cell Preparation: Plate HEK293-Nav1.5 cells onto glass coverslips 24-48 hours before the experiment. Cells should be at 50-70% confluency.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single, healthy-looking cell with the micropipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -120 mV.

-

-

Voltage Protocol:

-

To elicit Nav1.5 currents, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms).

-

To assess use-dependent block, apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms at a frequency of 1 Hz).

-

-

Drug Application:

-

After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of Zocainone (e.g., 0.1, 1, 10, 30, 100, 300 µM) diluted in the external solution.

-

Allow 3-5 minutes for each concentration to equilibrate.

-

-

Data Analysis:

-

Measure the peak inward sodium current at each voltage step for each Zocainone concentration.

-

Normalize the peak current at each concentration to the baseline (control) current.

-

Plot the normalized current as a function of Zocainone concentration and fit the data to a Hill equation to determine the IC50 value.

-

Patch-Clamp Experimental Workflow

Protocol: Measurement of Action Potential Duration in Isolated Cardiomyocytes

Objective: To evaluate the effect of Zocainone on the action potential duration (APD) and maximum upstroke velocity (Vmax) of isolated adult ventricular cardiomyocytes.

Materials:

-

Isolated adult ventricular cardiomyocytes (e.g., from rabbit or guinea pig)

-